![molecular formula C7H15ClN2 B096173 8-甲基-3,8-二氮杂双环[3.2.1]辛烷二盐酸盐 CAS No. 17783-50-5](/img/structure/B96173.png)

8-甲基-3,8-二氮杂双环[3.2.1]辛烷二盐酸盐

描述

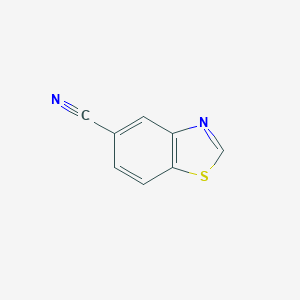

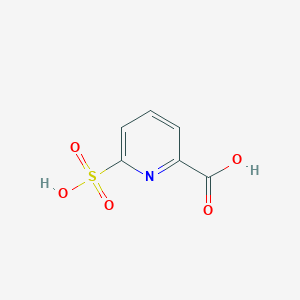

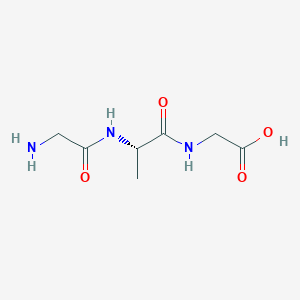

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C7H15ClN2 and its molecular weight is 162.66 g/mol. The purity is usually 95%.

The exact mass of the compound 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

莨菪碱类生物碱的合成

8-氮杂双环[3.2.1]辛烷骨架是8-甲基-3,8-二氮杂双环[3.2.1]辛烷二盐酸盐结构的中心部分,也是莨菪碱类生物碱家族的核心 . 这些生物碱显示出多种有趣的生物活性 . 针对以立体选择性方式制备该基本结构的研究已引起全世界许多研究小组的关注 .

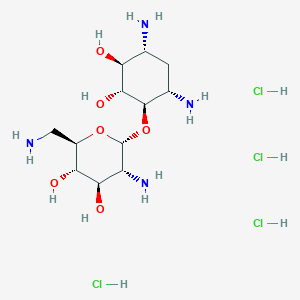

杀线虫活性

源自8-甲基-3,8-二氮杂双环[3.2.1]辛烷二盐酸盐的化合物已显示出有希望的杀线虫活性 . 例如,3-(叔丁基亚氨基)-5-氯-2-(8-甲基-8-氮杂双环[3.2.1]辛烷-3-基)-2,3-二氢-1H-异吲哚-1-酮对松木线虫B. xylophilus 显示出良好的致死率(75%)。另一种化合物,3-[(4-甲氧基苯基)亚氨基]-2-(8-甲基-8-氮杂双环[3.2.1]辛烷-3-基)-2,3-二氢-1H-异吲哚-1-酮,对根结线虫M. incognita 显示出抑制活性。

神经递质影响

血清素(5-羟色胺,5-HT)是一种重要的单胺类神经递质,广泛存在于脊椎动物和无脊椎动物中 . 它存在于线虫的中枢神经系统、消化系统和生殖系统中,并影响各种生物行为,如进食、运动和繁殖 . 源自8-甲基-3,8-二氮杂双环[3.2.1]辛烷二盐酸盐的化合物是经典的哺乳动物5-HT受体配体,显示出一定的杀线虫活性 .

安全和危害

未来方向

As for future directions, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers . This suggests that 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride could potentially be used in the synthesis of new tropane alkaloids with interesting biological activities.

作用机制

Target of Action

The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can be achieved via a three-step reaction pathway involving the condensation of 1,5-diaminopentane with cyclopentanone, followed by cyclization and quaternization reactions.", "Starting Materials": ["1,5-diaminopentane", "cyclopentanone", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether"], "Reaction": [ "Step 1: Condensation of 1,5-diaminopentane with cyclopentanone in methanol using hydrochloric acid as a catalyst to form 5-(cyclopentylamino)pentan-2-one", "Step 2: Cyclization of 5-(cyclopentylamino)pentan-2-one with sodium hydroxide in methanol to form 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one", "Step 3: Quaternization of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one with hydrochloric acid in diethyl ether to form 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride" ] } | |

CAS 编号 |

17783-50-5 |

分子式 |

C7H15ClN2 |

分子量 |

162.66 g/mol |

IUPAC 名称 |

8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H |

InChI 键 |

RQAHQTGRZQIGEC-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CNC2.Cl |

规范 SMILES |

CN1C2CCC1CNC2.Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

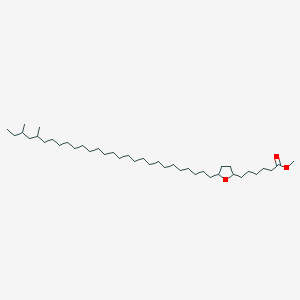

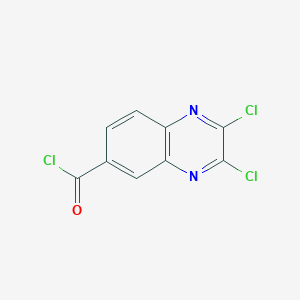

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。